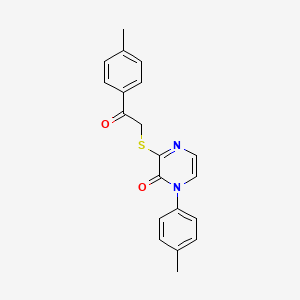![molecular formula C21H21N5O3S B2955243 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1014090-33-5](/img/structure/B2955243.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . The chemical shift of the ring proton and the calculated π-electron density can provide information about the potential sites for electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . The chemical shift of the ring proton and the calculated π-electron density can provide information about the potential sites for electrophilic and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. They are known to act against a broad spectrum of bacterial and fungal strains . The unique structure of the compound allows it to interact with microbial enzymes or receptors, disrupting their normal function and leading to the death of the pathogen.
Antitumor and Cytotoxic Activity
Compounds with a thiazole moiety have shown promising results in the fight against cancer. They can inhibit the proliferation of cancer cells by interfering with cell division and inducing apoptosis . This compound’s specific interactions with cellular targets make it a potential candidate for antitumor drug development.
Neuroprotective Applications
The neuroprotective potential of thiazole compounds is another area of interest. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress . This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are also known for their anti-inflammatory and analgesic effects. They can reduce inflammation and alleviate pain by inhibiting the synthesis of pro-inflammatory cytokines or by acting on central nervous system receptors . This makes the compound valuable for developing new anti-inflammatory drugs.
Antiviral Properties
The structural complexity of thiazole derivatives gives them the ability to bind to viral proteins, potentially inhibiting viral replication. This compound could be explored for its efficacy against various viruses, contributing to the development of new antiviral therapies .
Agricultural Applications
In agriculture, thiazole derivatives can be used as fungicides or insecticides. Their ability to disrupt the life cycle of pests and pathogens can protect crops and improve yield . The compound’s specific activity against certain strains makes it a candidate for targeted agricultural applications.
Chemical Research and Synthesis
This compound can serve as a building block in chemical synthesis, providing a pathway to create complex molecules with diverse biological activities. Its reactivity and stability under various conditions make it a valuable tool in medicinal chemistry research .
Diagnostic Applications
Due to its unique fluorescence properties, this compound could be utilized in diagnostic assays. It can be used as a marker or probe in imaging techniques to visualize biological processes or detect diseases .
Wirkmechanismus
Zukünftige Richtungen
Thiazoles, which are a class of compounds that include “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Therefore, future research could focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-11-15(24-25(13)2)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAQEOISZJEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


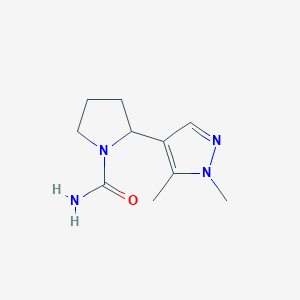
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)
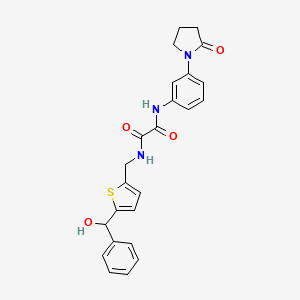
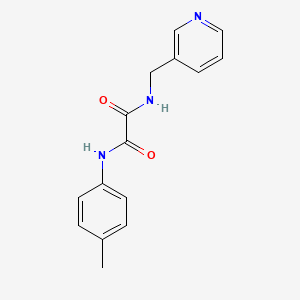
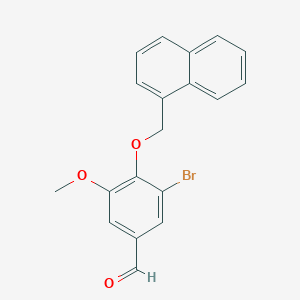


![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)
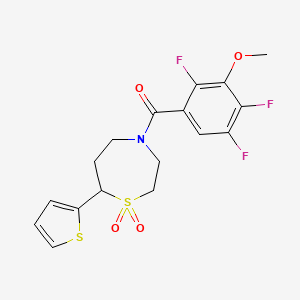

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)

